3-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrazole-isoxazole hybrid scaffold. Its structure includes:
- A 5-methylisoxazole-4-carboxamide core with a 2-chlorophenyl substituent at position 2.
- A pyrazole moiety (5-cyclopropyl-3-trifluoromethyl-1H-pyrazole) linked via an ethylamino group. The trifluoromethyl (CF₃) and cyclopropyl groups enhance metabolic stability and hydrophobic interactions, while the 2-chlorophenyl moiety may influence target binding affinity. This compound’s design aligns with pharmacophores common in kinase inhibitors or receptor antagonists, though its specific biological target remains unverified in the provided literature .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2/c1-11-17(18(27-30-11)13-4-2-3-5-14(13)21)19(29)25-8-9-28-15(12-6-7-12)10-16(26-28)20(22,23)24/h2-5,10,12H,6-9H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPIMQRRVKLEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its molecular structure, synthesis, and biological effects, particularly focusing on its pharmacological implications.
Molecular Structure
The compound features several notable structural components:
- Isosoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Cyclopropyl and trifluoromethyl substitutions : These groups can modulate the compound's biological activity by affecting electronic properties and steric hindrance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The cyclopropyl and trifluoromethyl groups are introduced via selective reactions such as cyclopropanation and trifluoromethylation.
- Amidation : The final step involves the formation of the amide bond with the chlorophenyl moiety.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The precise mechanism remains to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Recent studies have indicated that compounds similar to this one exhibit significant biological effects:
- Inhibition of Enzymatic Activity : Preliminary data suggest that the compound may inhibit specific kinases or other enzymes, impacting cellular signaling pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several research articles have investigated compounds structurally related to the target molecule:
- EPAC Inhibition : A study explored the role of structurally similar compounds in inhibiting EPAC (Exchange Protein directly Activated by cAMP), which plays a crucial role in various physiological processes. These findings suggest that similar compounds could modulate cAMP-mediated signaling pathways, affecting cellular responses such as migration and invasion in cancer cells .
- Antitumor Activity : In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
- Neuroprotective Effects : Some related compounds have been shown to protect neuronal cells from oxidative stress, suggesting a possible application in neurodegenerative diseases .
Data Table
The following table summarizes key findings from studies on related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including this compound, as anticancer agents. The structural features of the compound may enhance its interaction with biological targets involved in cancer proliferation and metastasis.
Insecticidal Properties
The compound's similarity to known insecticides suggests potential use in agricultural applications. Research indicates that derivatives with trifluoromethyl groups exhibit enhanced insecticidal activity, making this compound a candidate for developing new pesticides aimed at protecting crops from pests.
Pharmacological Insights
The pharmacological profile of similar compounds suggests multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds with isoxazole structures often act as enzyme inhibitors, which could be explored for therapeutic interventions.
- Receptor Modulation : The presence of the pyrazole ring may allow for interactions with various receptors, potentially leading to novel therapeutic agents.
Table 1: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Bioactivity and Target Selectivity
Structure-Activity Relationship (SAR)
- Chlorophenyl positioning: 2-Chlorophenyl (target compound) vs.
- Pyrazole substituents :
- Cyclopropyl (target) vs. methyl () affects steric bulk and conformational flexibility, influencing receptor fit.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what challenges arise during its preparation?
- Methodology : The synthesis typically involves coupling the isoxazole-4-carboxamide core with a substituted pyrazole moiety. Key steps include:
- Isoxazole formation : Cyclocondensation of β-keto esters with hydroxylamine .
- Pyrazole synthesis : Cyclopropane introduction via [2+1] cycloaddition and trifluoromethylation using CF₃Cu or similar reagents .
- Amide coupling : Use of EDC/HOBt or HATU for carboxamide linkage, with careful purification via column chromatography to remove unreacted intermediates .
- Challenges :
- Steric hindrance from the 2-chlorophenyl group reduces coupling efficiency.
- Trifluoromethyl group stability under acidic/basic conditions requires pH-controlled environments .
Q. How can researchers verify the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å, β = 92.003°) .
- NMR : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm), trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR), and isoxazole C=O (δ 165–170 ppm in ¹³C NMR) .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 496.12 (calculated for C₂₂H₂₁ClF₃N₄O₂) .
Advanced Research Questions
Q. What strategies optimize the compound’s selectivity for target enzymes or receptors?
- Structure-Activity Relationship (SAR) :
- Pyrazole modifications : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) enhances steric exclusion of off-target binding .
- Isoxazole substitution : Methyl at position 5 improves metabolic stability compared to ethyl analogs .
Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?
- Hypothesis testing :
- Plasma protein binding : Measure free fraction using equilibrium dialysis; high binding (>95%) may reduce in vivo availability .
- Metabolic profiling : Identify major metabolites (e.g., CYP3A4-mediated oxidation) via LC-MS/MS in hepatocyte assays .
Q. What crystallographic data support its binding mode with biological targets?
- Key findings :
-
Hydrogen bonding : Isoxazole C=O interacts with backbone NH of serine residues (e.g., Ser214 in factor Xa) .
-
Hydrophobic pockets : Trifluoromethyl and chlorophenyl groups occupy S1 and S4 subsites, respectively (Table 1) .
Table 1 : Crystallographic Binding Interactions
Substituent Target Interaction Distance (Å) Trifluoromethyl S1 hydrophobic 3.8 2-Chlorophenyl π-π stacking 4.2 Isoxazole C=O Hydrogen bond 2.1
Methodological Guidance
Q. How to design a stability study under physiological conditions?
- Protocol :
- pH stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24 hrs; monitor degradation via HPLC .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy detects photodegradation products .
Q. What computational tools predict its pharmacokinetic properties?
- Software :
- SwissADME : Predicts logP (2.8), CNS permeability (-2.1), and P-gp substrate likelihood .
- AutoDock Vina : Docking scores (ΔG = -9.2 kcal/mol) correlate with in vitro IC₅₀ values .
Data Contradiction Analysis
Q. Why do potency assays vary across different labs?
- Root causes :
- Assay conditions : Differences in ATP concentration (10 μM vs. 100 μM) alter IC₅₀ values for kinase targets .
- Protein source : Recombinant vs. native enzymes may have divergent post-translational modifications .
- Resolution : Standardize protocols using WHO reference materials and inter-lab validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
